molecular formula C21H17ClN2O3 B5366004 N,N-dibenzyl-2-chloro-4-nitrobenzamide

N,N-dibenzyl-2-chloro-4-nitrobenzamide

Cat. No.: B5366004
M. Wt: 380.8 g/mol
InChI Key: FCCROLLMSSDXSP-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-chloro-4-nitrobenzamide is a substituted benzamide derivative characterized by a 2-chloro-4-nitrobenzoyl core functionalized with two benzyl groups at the amide nitrogen.

Structurally, the 2-chloro and 4-nitro substituents on the benzoyl moiety are electron-withdrawing groups (EWGs), which influence the compound’s electronic properties, solubility, and reactivity. Such derivatives are often explored as intermediates in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents) or as ligands in coordination chemistry due to their rigid aromatic framework and hydrogen-bonding capabilities.

Properties

IUPAC Name

N,N-dibenzyl-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-20-13-18(24(26)27)11-12-19(20)21(25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCROLLMSSDXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-chloro-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the fourth position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Benzylation: The nitrated product is then subjected to benzylation. This involves the reaction of the nitrated 2-chlorobenzamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is N,N-dibenzyl-2-amino-4-nitrobenzamide.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like N,N-dibenzyl-2-amino-4-nitrobenzamide derivatives.

Scientific Research Applications

N,N-dibenzyl-2-chloro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl groups can enhance binding affinity to certain proteins or enzymes. The chlorine atom may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-dibenzyl-2-chloro-4-nitrobenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

4-Bromo-N-(2-nitrophenyl)benzamide (I) and 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

  • Structural Differences : Compound I lacks the N,N-dibenzyl groups and features a bromo substituent at the para position of the benzoyl group, while 4MNB introduces a 4-methoxy group on the aniline moiety .
  • Impact of Substituents : The methoxy group in 4MNB is electron-donating, reducing the electron-withdrawing effect of the nitro group. This contrast highlights how para-substituents on the aniline ring modulate electronic properties and intermolecular interactions (e.g., hydrogen bonding) in crystal packing .
  • Relevance : Compared to this compound, these compounds demonstrate how halogen (Br vs. Cl) and aryl substituent positions influence solubility and crystallinity.

N,N-Dicyclohexyl-4-nitrobenzamide

  • Structural Differences : Replacing the dibenzyl groups with dicyclohexyl substituents increases steric bulk and hydrophobicity .
  • Physicochemical Properties: The cyclohexyl groups likely enhance solubility in nonpolar solvents compared to the aromatic benzyl groups in the target compound. This substitution pattern is advantageous in drug design for improving membrane permeability.

3-Chloro-N-(2,4-difluorobenzyl)-4-nitrobenzamide

  • Structural Differences : Features a 2,4-difluorobenzyl group and a 3-chloro substituent instead of 2-chloro .
  • Biological Implications : Fluorination often improves metabolic stability and bioavailability. The meta-chloro substituent may alter binding interactions in biological targets compared to the ortho-chloro configuration in the target compound.

N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide

  • Structural Differences : Contains a second nitro group at the ortho position of the benzoyl moiety, increasing steric hindrance and electronic withdrawal .

N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

  • Structural Differences : Incorporates a sulfone-functionalized tetrahydrothiophene group alongside a benzyl substituent .
  • Applications : The sulfone group enhances hydrogen-bonding capacity, making this compound a candidate for enzyme inhibition studies.

Comparative Data Table

Compound Name Substituents (Benzoyl Core) Amide Substituents Key Properties/Applications Reference
This compound 2-Cl, 4-NO₂ N,N-dibenzyl High lipophilicity; drug intermediate Inferred
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 4-Br, 2-NO₂ (aniline) N-(4-methoxy-2-nitrophenyl) Enhanced crystallinity due to methoxy
N,N-Dicyclohexyl-4-nitrobenzamide 4-NO₂ N,N-dicyclohexyl Improved membrane permeability
3-Chloro-N-(2,4-difluorobenzyl)-4-nitrobenzamide 3-Cl, 4-NO₂ N-(2,4-difluorobenzyl) Metabolic stability; patent restrictions
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide 2-NO₂, 4-NO₂ (aniline) N-(2-chloro-4-nitrophenyl) Steric hindrance; reduced π-π stacking

Research Findings and Implications

  • Substituent Position : Ortho-chloro and para-nitro groups (as in the target compound) create a strong electron-deficient aromatic system, favoring electrophilic substitution reactions at the meta position .
  • Biological Activity : Fluorinated benzyl derivatives (e.g., ) show enhanced bioactivity profiles, suggesting that this compound could be optimized via halogen substitution or fluorination.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dibenzyl-2-chloro-4-nitrobenzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting a benzyl-substituted amine (e.g., 2-chloro-4-nitrobenzoyl chloride) with a secondary amine (e.g., dibenzylamine) in an aprotic solvent like dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Reaction conditions often require low temperatures (0–5°C) to minimize side reactions, followed by room-temperature stirring for 12–24 hours . Purification is typically achieved via column chromatography or recrystallization.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the benzyl, chloro, and nitro substituents. The benzyl protons appear as multiplets (δ 4.5–5.5 ppm), while aromatic protons show distinct splitting patterns due to electron-withdrawing groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • UV-Vis : The nitro group’s strong absorbance near 270–300 nm (ε ~10,000 M1^{-1}cm1^{-1}) aids in quantitative analysis .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer :

  • Reduction : The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H2_2, Pd/C) or SnCl2_2/HCl, yielding N,N-dibenzyl-2-chloro-4-aminobenzamide .
  • Substitution : The chloro group undergoes nucleophilic aromatic substitution (e.g., with alkoxides or amines) under microwave or high-temperature conditions (80–120°C) in DMF or DMSO .
  • Hydrolysis : Acidic or basic hydrolysis of the amide bond produces 2-chloro-4-nitrobenzoic acid, which can be further functionalized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from variations in solvent purity, reaction time, or workup procedures. Systematic optimization using design of experiments (DoE) is recommended. For example, varying equivalents of triethylamine (1.1–2.0 eq.) or reaction time (6–24 hours) while monitoring via TLC or HPLC can identify optimal conditions. Cross-referencing protocols from peer-reviewed syntheses (e.g., vs. 8) helps isolate critical variables .

Q. What are best practices for X-ray crystallographic analysis of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of a saturated solution in a 1:1 dichloromethane/hexane mixture.
  • Data Collection : Employ a low-temperature (100 K) setup to minimize radiation damage.
  • Refinement : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and restraint of the nitro group’s geometry. Validate the model using R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How to design bioactivity assays targeting the functional groups of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against nitroreductases (e.g., E. coli NfsB) using NADPH consumption assays, monitoring absorbance at 340 nm.
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus), leveraging the nitro group’s redox activity .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa) via MTT assays, comparing IC50_{50} values against reduced derivatives to isolate nitro-specific effects .

Q. How to optimize reaction conditions for regioselective substitution at the chloro position?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to influence transition-state stabilization.
  • Catalysis : Use CuI (5 mol%) or Pd-based catalysts to enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Kinetic Monitoring : Track reaction progress via 19^{19}F NMR (if fluorine-containing reagents are used) or inline IR spectroscopy to detect intermediate formation .

Q. How to validate spectroscopic data against authoritative databases?

  • Methodological Answer :

  • NIST Chemistry WebBook : Cross-check IR and mass spectral data for 2-chloro-4-nitrobenzoic acid derivatives.
  • PubChem : Compare experimental 1^1H NMR shifts with deposited spectra (e.g., CID 15748807).
  • In-House Libraries : Use previously characterized analogs (e.g., N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide) as internal references .

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